![molecular formula C7H5F3O B056105 2,3,6-Trifluorobenzyl alcohol CAS No. 114152-19-1](/img/structure/B56105.png)
2,3,6-Trifluorobenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of polyfluorobenzyl alcohols, including compounds similar to 2,3,6-trifluorobenzyl alcohol, can be achieved through electrochemical reduction methods. For instance, pentafluorobenzoic acid can be reduced to pentafluorobenzyl alcohol using solid cathodes in aqueous sulfuric acid solutions. This process highlights the utility of electrochemical approaches in the selective synthesis of fluorinated alcohols (Iwasaki et al., 1987).
Scientific Research Applications
Catalytic Activity in Acylation of Alcohols : Scandium trifluoromethanesulfonate is used as a catalyst for acylation of alcohols with acid anhydrides, demonstrating high catalytic activity. This method is effective for primary alcohols and sterically-hindered secondary or tertiary alcohols, and is especially useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of Trimethylbenzyl Alcohol : The Cannizzaro reaction of 2,3,6-trimethylbenzaldehyde is utilized to prepare 2,3,6-trimethylbenzyl alcohol, a substance previously misidentified by other researchers (Kawai et al., 1974).
Mechanistic Studies in Oxidation Reactions : Research into the oxidation mechanisms of benzyl alcohol derivatives, like 2,5-dimethoxybenzyl alcohol, by non-heme iron(IV)-oxo complexes shows significant enhancement in reactivity in the presence of scandium triflate. This study provides insights into the one-step hydrogen atom transfer versus stepwise electron transfer processes (Morimoto et al., 2012).
Alcohol Dehydrogenase Complex Studies : X-ray crystallography has been used to determine the structures of horse liver alcohol dehydrogenase complexed with NAD+ and substituted benzyl alcohols, like pentafluorobenzyl alcohol. These studies provide a deeper understanding of enzyme interactions and mechanisms (Ramaswamy et al., 1994).
Development of Methoxybenzylating Reagents : A novel p-methoxybenzylating reagent, TriBOT-PM, has been developed for the reaction of acid- and alkali-labile alcohols, including its application to 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine. This demonstrates the ongoing advancement in the field of benzylating agents (Yamada et al., 2013).
Photochemical Reaction Mechanisms : Studies on the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 2-nitrobenzyl alcohols, provide insights into the pathways and intermediates involved in these reactions, enhancing our understanding of photochemistry (Gáplovský et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(2,3,6-trifluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOWBLURUYIVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150658 | |
Record name | 2,3,6-Trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluorobenzyl alcohol | |
CAS RN |
114152-19-1 | |
Record name | 2,3,6-Trifluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114152191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114152-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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